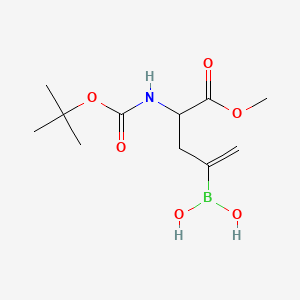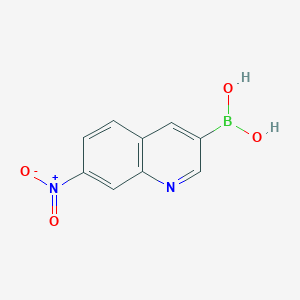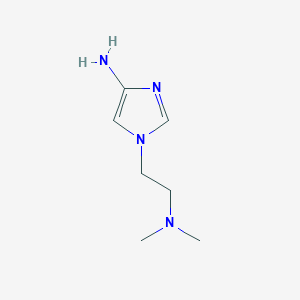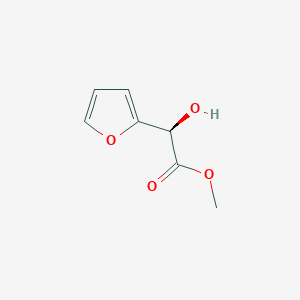![molecular formula C17H20N4O4 B13478176 5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases related to abnormal protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in dimethyl sulfoxide (DMSO) with diisopropylethylamine (DIEA) as a base . The reaction mixture is stirred at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-efficiency reactors and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and piperidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on protein degradation pathways.
Medicine: It has potential therapeutic applications in treating diseases like cancer and autoimmune disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the selective degradation of target proteins, thereby modulating various cellular pathways involved in disease processes .
相似化合物的比较
Similar Compounds
Lenalidomide: Another compound that interacts with the CRBN protein but has different therapeutic applications.
Pomalidomide: Similar in structure but used for different medical conditions.
Uniqueness
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific interaction with the CRBN protein and its potential for selective protein degradation, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C17H20N4O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
5-(3-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(18)6-7-19-10-2-3-11-12(8-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,8-9,13,19H,4-7,18H2,1H3,(H,20,22,23) |
InChI 键 |
UEODCZFLNLMETK-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


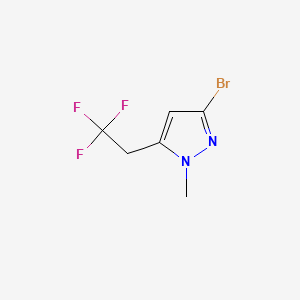
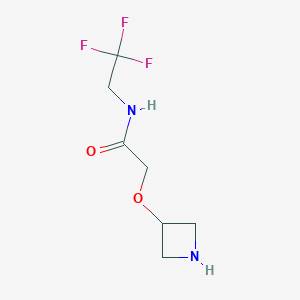
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

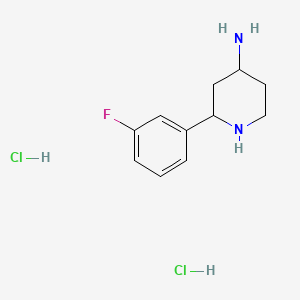
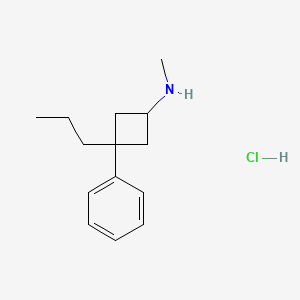
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
